3-(Phenylsulfanyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2 |
InChI Key |
IFSIBDBOTGJAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Thiolation of Pyrrolidine Derivatives
One common route involves the reaction of a halogenated pyrrolidine derivative (e.g., 3-chloropyrrolidine) with a thiophenol or phenylthiolate nucleophile under basic conditions. This nucleophilic substitution leads to the formation of the C–S bond at the 3-position.
-
- Starting material: 3-halopyrrolidine (e.g., 3-chloropyrrolidine)
- Nucleophile: Thiophenol or sodium thiophenolate
- Base: Potassium carbonate or sodium hydride
- Solvent: Polar aprotic solvents such as DMF or DMSO
- Temperature: Room temperature to moderate heating (25–80 °C)
- Reaction time: Several hours to overnight
-
- Yields typically range from 70% to 90%
- The reaction proceeds with good regioselectivity at the 3-position of pyrrolidine
Cyclization via Multicomponent Reactions (MCR)
Multicomponent reactions involving amines, maleimides, and aldehydes have been explored to construct complex pyrrolidine derivatives. Although these methods are more general for spirocyclic pyrrolidines, modifications allow incorporation of phenylsulfanyl groups.
-
- Sequential addition of primary amine, maleimide derivatives, and aldehydes
- Mild conditions (e.g., toluene, 120 °C, sealed tube)
- Michael-type addition as a key step for C–S bond formation
- High yields and diastereoselectivity reported
Another approach involves the reaction of 1-(phenylthio)pyrrolidine-2,5-dione derivatives with phenols or amines in the presence of Lewis acids such as FeCl3 or BF3·OEt2. This method allows the introduction of phenylsulfanyl groups onto pyrrolidine rings.
-
- Reactants: Substituted phenol and 1-(phenylthio)pyrrolidine-2,5-dione
- Catalyst: FeCl3 or BF3·OEt2 (0.1 equivalents)
- Solvent: Dry dichloromethane
- Temperature: Room temperature
- Reaction time: Monitored by TLC until completion
Reduction of Phenylsulfonylpyrrole Derivatives
A more indirect method involves the reduction of 1-(phenylsulfonyl)pyrrole to obtain 3-(phenylsulfanyl)pyrrolidine derivatives. Sodium cyanoborohydride in trifluoroacetic acid is used to reduce the sulfonyl group to a sulfanyl group.
-
- Starting material: 1-(Phenylsulfonyl)pyrrole
- Reducing agent: Sodium cyanoborohydride
- Solvent: Trifluoroacetic acid
- Temperature: Ambient
- Reaction time: Several hours
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Halopyrrolidine, thiophenol | Base (K2CO3, NaH) | DMF/DMSO, 25–80 °C | 70–90 | Regioselective C–S bond formation |
| Multicomponent reaction (MCR) | Primary amine, maleimide, aldehyde | None or mild Lewis acids | Toluene, 120 °C, sealed tube | High | Michael addition key; diastereoselective |
| Thiolation of pyrrolidine-2,5-dione | 1-(Phenylthio)pyrrolidine-2,5-dione, phenol | FeCl3 or BF3·OEt2 | DCM, room temperature | Up to 93 | Mild conditions; column chromatography |
| Reduction of phenylsulfonylpyrrole | 1-(Phenylsulfonyl)pyrrole | NaCNBH3 | TFA, room temperature | Moderate | Converts sulfonyl to sulfanyl group |
The preparation of 3-(Phenylsulfanyl)pyrrolidine can be effectively achieved through multiple synthetic routes. The choice of method depends on the availability of starting materials, desired purity, and scale:
For straightforward synthesis, nucleophilic substitution of 3-halopyrrolidines with thiophenolates offers a reliable and high-yielding approach.
Multicomponent reactions provide access to more complex pyrrolidine frameworks with phenylsulfanyl substitution under mild conditions and with stereochemical control.
Thiolation of pyrrolidine-2,5-dione derivatives catalyzed by Lewis acids is an efficient method for introducing the phenylsulfanyl group at room temperature.
Reduction of phenylsulfonylpyrrole precursors is valuable when sulfonyl intermediates are available and further transformation to sulfanyl derivatives is desired.
Each method has been validated by detailed experimental procedures, including reaction monitoring by thin-layer chromatography, purification by column chromatography, and characterization by NMR spectroscopy.
- Belabbes et al., "Synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} basic framework via multicomponent 1,3-dipolar cycloaddition," European Journal of Organic Chemistry, 2021.
- Royal Society of Chemistry Supporting Information, "Optimization of conditions on reaction of phenol with 1-(phenylthio)pyrrolidine-2,5-dione," 2014.
- Wright State University Thesis, "Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole," 2013.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding pyrrolidine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Derivatives with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
3-(Phenylsulfanyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Substituent Variations: Sulfanyl vs. Sulfonyl
- 3-(Phenylsulfonyl)pyrrolidine (C₁₀H₁₃NO₂S): The sulfonyl (-SO₂Ph) group is strongly electron-withdrawing, contrasting with the electron-donating sulfanyl (-SPh) group in the target compound. This substitution reduces nucleophilicity at the nitrogen atom and alters hydrogen-bonding capabilities. Applications include use as intermediates in drug synthesis (e.g., H₃ receptor antagonists) . Key Difference: Sulfonyl derivatives exhibit lower basicity and higher polarity compared to sulfanyl analogs .
- 3-(Methylsulfonyl)pyrrolidine (C₅H₁₁NO₂S): A smaller alkyl sulfonyl substituent reduces steric hindrance but retains strong electron-withdrawing effects. Used in heterocyclic compound synthesis, particularly in pharmaceuticals requiring metabolic stability .
Positional and Structural Modifications
3-[(Phenylsulfanyl)methyl]pyrrolidine (C₁₁H₁₅NS):
- 1-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol (C₁₄H₁₇NO₃S₂): Combines sulfonyl and thiol (-SH) groups on the pyrrolidine ring.
Ring Size and Saturation
- 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones (e.g., Y = NO₂, Br, Cl): Six-membered lactam (piperidone) vs. five-membered pyrrolidine. Piperidones exhibit conformational rigidity, stabilizing quasi-equatorial or axial orientations of substituents. Research Finding: Electron-withdrawing substituents (e.g., NO₂) enhance stability through orbital interactions, as shown by DFT and X-ray studies .
Pyrrolidine vs. Piperidine in Receptor Antagonists :
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Trends
- Conformational Analysis : Pyrrolidine derivatives with sulfanyl groups favor equatorial orientations due to reduced steric strain, whereas sulfonyl substituents may adopt axial positions in rigid frameworks .
- Medicinal Chemistry : Sulfanyl groups enhance membrane permeability in CNS-targeting drugs, while sulfonyl groups improve solubility and target specificity .
- Catalysis : Thiol-containing derivatives (e.g., pyrrolidine-3-thiols) show promise in asymmetric catalysis due to their dual nucleophilic and hydrogen-bonding capabilities .
Biological Activity
3-(Phenylsulfanyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
3-(Phenylsulfanyl)pyrrolidine features a pyrrolidine ring substituted with a phenylsulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 181.25 g/mol. The presence of the phenylsulfanyl moiety contributes to the compound's unique reactivity and biological interactions.
The biological activity of 3-(phenylsulfanyl)pyrrolidine can be attributed to several mechanisms:
- Redox Reactions : The phenylsulfanyl group can participate in redox reactions, influencing various biochemical pathways.
- Hydrogen Bonding and Hydrophobic Interactions : The pyrrolidine ring can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzymes and receptors.
- Enzyme Modulation : Studies suggest that this compound may modulate enzyme activity, impacting metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to 3-(phenylsulfanyl)pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The structural features allow it to interact with cellular targets involved in cancer progression, although specific pathways remain to be fully elucidated .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including 3-(phenylsulfanyl)pyrrolidine. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
- Anticancer Activity : In a recent investigation, derivatives of 3-(phenylsulfanyl)pyrrolidine were tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer drug candidate .
Synthesis and Derivatives
The synthesis of 3-(phenylsulfanyl)pyrrolidine typically involves multi-step organic reactions that may include:
- Nucleophilic Substitution : Utilizing phenylsulfenyl chloride in the presence of a base to introduce the phenylsulfanyl group onto the pyrrolidine ring.
- Optimization Conditions : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Phenylsulfanyl)pyrrolidine | Structure | Antimicrobial, Anticancer |
| 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione | Structure | Significant antimicrobial activity |
| Spiro[pyrrolidinyl-3,3′-oxindole] | Structure | Ligands for GPCRs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
